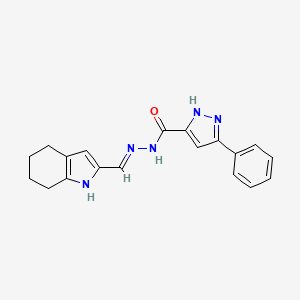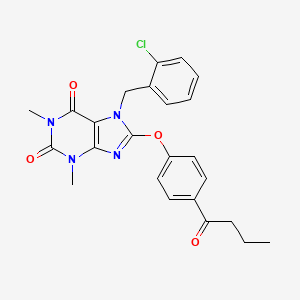![molecular formula C12H17N3O2S B6134005 N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6134005.png)
N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide, commonly known as MPTP, is a chemical compound used in scientific research to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease symptoms.
Mécanisme D'action
MPTP is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neurons, MPP+ interferes with mitochondrial function, leading to oxidative stress, energy depletion, and ultimately cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease models exhibit a range of biochemical and physiological effects similar to those seen in human Parkinson's disease patients. These include a decrease in dopamine levels, loss of dopaminergic neurons in the substantia nigra, and the formation of Lewy bodies, abnormal protein aggregates that are a hallmark of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to create and have a high degree of reproducibility. They closely mimic the pathophysiology of human Parkinson's disease and can be used to study the disease's underlying mechanisms and test potential therapeutic interventions. However, MPTP-induced Parkinson's disease models also have limitations. They do not fully replicate the complexity of human Parkinson's disease, and their use is limited to preclinical studies.
Orientations Futures
There are several future directions for MPTP research. One area of focus is the development of new therapeutic interventions for Parkinson's disease based on the underlying mechanisms of MPTP toxicity. Another area of research is the use of MPTP-induced Parkinson's disease models to study the gut-brain axis and its role in Parkinson's disease. Additionally, researchers are exploring the use of MPTP-induced Parkinson's disease models to study the effects of environmental toxins on the development of Parkinson's disease.
Méthodes De Synthèse
MPTP is synthesized by reacting 4-methylphenol with 2-bromopropanoic acid to form 2-(4-methylphenoxy)propanoic acid. The acid is then converted to its corresponding acid chloride using thionyl chloride and reacted with N-methylhydrazinecarbothioamide to form MPTP.
Applications De Recherche Scientifique
MPTP is used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the substantia nigra of the brain closely resemble the pathophysiology of Parkinson's disease in humans. MPTP-induced Parkinson's disease models are used to study the underlying mechanisms of the disease, test potential therapeutic interventions, and develop new drugs.
Propriétés
IUPAC Name |
1-methyl-3-[2-(4-methylphenoxy)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-4-6-10(7-5-8)17-9(2)11(16)14-15-12(18)13-3/h4-7,9H,1-3H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGCUZSMHONQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6133953.png)
![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)
![2-(2,5-dimethylphenyl)-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133970.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![N-(2,5-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6133976.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6133988.png)
![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6134019.png)
![1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6134029.png)
